(2E)-2-(1-methyl-2-benzo[e][1,3]benzothiazolylidene)-1-phenylethanone
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Overview
Description
2-(1-METHYL-1H-NAPHTHO(1,2-D)THIAZOL-2-YLIDENE)-1-PHENYL-ETHANONE is a complex organic compound that belongs to the class of naphthothiazole derivatives This compound is characterized by its unique structure, which includes a naphthothiazole ring system fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-METHYL-1H-NAPHTHO(1,2-D)THIAZOL-2-YLIDENE)-1-PHENYL-ETHANONE typically involves the condensation of 1-methyl-1H-naphtho[1,2-d]thiazole-2-thione with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-METHYL-1H-NAPHTHO(1,2-D)THIAZOL-2-YLIDENE)-1-PHENYL-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(1-METHYL-1H-NAPHTHO(1,2-D)THIAZOL-2-YLIDENE)-1-PHENYL-ETHANONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-METHYL-1H-NAPHTHO(1,2-D)THIAZOL-2-YLIDENE)-1-PHENYL-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-METHYL-1H-NAPHTHO[1,2-D]THIAZOL-2-YLIDENE)-BUTAN-2-ONE
- 2-(1-METHYL-1H-NAPHTHO[1,2-D]THIAZOL-2-YLIDENE)-1,3-DIPHENYL-PROPANE-1,3-DIONE
Uniqueness
Compared to similar compounds, 2-(1-METHYL-1H-NAPHTHO(1,2-D)THIAZOL-2-YLIDENE)-1-PHENYL-ETHANONE is unique due to its specific structural features and the presence of both a naphthothiazole ring and a phenyl group. This unique structure contributes to its distinct chemical reactivity and potential applications in various fields. Additionally, its ability to undergo a wide range of chemical reactions and form diverse derivatives further enhances its versatility and usefulness in scientific research.
Properties
Molecular Formula |
C20H15NOS |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2E)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C20H15NOS/c1-21-19(13-17(22)15-8-3-2-4-9-15)23-18-12-11-14-7-5-6-10-16(14)20(18)21/h2-13H,1H3/b19-13+ |
InChI Key |
JLRFFZDTXCCEFM-CPNJWEJPSA-N |
Isomeric SMILES |
CN1/C(=C\C(=O)C2=CC=CC=C2)/SC3=C1C4=CC=CC=C4C=C3 |
Canonical SMILES |
CN1C(=CC(=O)C2=CC=CC=C2)SC3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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